![molecular formula C10H7ClO B2472552 2-Chloro-1-(4-ethynylphenyl)ethanone CAS No. 98994-30-0](/img/structure/B2472552.png)
2-Chloro-1-(4-ethynylphenyl)ethanone
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Description
“2-Chloro-1-(4-ethynylphenyl)ethanone” is a chemical compound with the molecular formula C10H7ClO . It is related to the compound “1-(4-Ethynylphenyl)ethanone” which has a molecular weight of 144.17 . The compound is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .
Scientific Research Applications
Enzymatic Processes for Chiral Synthesis
A significant application of 2-chloro-1-(4-ethynylphenyl)ethanone derivatives is found in the development of enzymatic processes for chiral synthesis. For example, (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, a chiral intermediate crucial for synthesizing Ticagrelor, a medication for acute coronary syndromes, was efficiently produced via ketoreductase-catalyzed bioreduction. This process not only achieved a near 100% conversion with exceptional enantiomeric excess but also demonstrated environmental benefits and high productivity, making it suitable for industrial applications (Guo et al., 2017).
Similarly, the biocatalysis of 2-chloro-1-(2,4-dichlorophenyl)ethanone to (R)-2-chloro-1-(2,4-dichlorophenyl)ethanol by a newly isolated bacterial strain showcased highly stereoselective reduction. This biotransformation was optimized to achieve an 83.2% yield with an enantiomeric excess greater than 99.9%, presenting a novel approach to chiral intermediate synthesis for antifungal agents (Miao et al., 2019).
Synthesis of Heterocyclic Compounds
Another application area is the synthesis of heterocyclic compounds, where 2-chloro-1-(4-chlorophenyl)ethanone serves as a precursor. For instance, the preparation of 4'-chloro-2-(1H-1,2,4-triazol-1-yl)acetophenone from chlorobenzene and chloroacetyl chloride under specific conditions demonstrated the compound's utility in creating heterocycles with potential pharmacological applications (De-liang, 2010).
Antimicrobial and Biological Evaluation
Compounds derived from 2-chloro-1-(4-ethynylphenyl)ethanone have been explored for their antimicrobial properties. For example, the synthesis and biological evaluation of compounds like 1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone have shown promising antimicrobial activities, highlighting the potential of these derivatives in developing new therapeutic agents (Sherekar et al., 2022).
Crystal Structure Analysis
The compound's utility is also evident in crystal structure analysis, where derivatives like (E)-1-(4-chlorophenyl)ethanone O-dehydroabietyloxime have been synthesized and analyzed to understand molecular conformations and interactions. Such studies contribute to the broader field of material science and molecular engineering, providing insights into the structural basis of substance properties (Zheng et al., 2014).
properties
IUPAC Name |
2-chloro-1-(4-ethynylphenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7ClO/c1-2-8-3-5-9(6-4-8)10(12)7-11/h1,3-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MANAVHGZJUXPRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7ClO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-(4-ethynylphenyl)ethanone |
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